3-cyclopentyl-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide
Description
3-cyclopentyl-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide is a synthetic heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a 4-methoxyphenyl group at position 2 and a cyclopentyl-propanamide moiety at position 3. Its molecular formula is C₂₀H₂₄N₂O₂S, with a molecular weight of 356.48 g/mol.
Structural characterization of such compounds typically employs crystallographic tools like SHELXL for refinement and quantum chemical analysis via Multiwfn for electronic property evaluation .
Properties
IUPAC Name |
3-cyclopentyl-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2S/c1-25-16-9-7-15(8-10-16)23-20(17-12-26-13-18(17)22-23)21-19(24)11-6-14-4-2-3-5-14/h7-10,14H,2-6,11-13H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTJQZKZYQMIMPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)CCC4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-cyclopentyl-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide is a novel synthetic derivative known for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features a cyclopentyl group, a thieno[3,4-c]pyrazole moiety, and a methoxyphenyl substituent, which contribute to its biological activity. The compound's unique structure suggests potential interactions with various biological targets.
Biological Activity Overview
Research has shown that this compound exhibits a range of biological activities, including:
- Anticancer Properties : Preliminary studies indicate that it may inhibit the proliferation of various cancer cell lines.
- Anti-inflammatory Effects : Potential modulation of inflammatory pathways has been observed.
- Antimicrobial Activity : Some derivatives within the same chemical class have shown efficacy against microbial strains.
Anticancer Activity
A significant focus has been placed on the anticancer potential of this compound.
Case Studies
- Cell Line Studies :
- The compound was tested against several human cancer cell lines including RKO (colorectal), A-549 (lung), MCF-7 (breast), and HeLa (cervical).
- Results indicated that the compound exhibited IC50 values ranging from 49.79 µM to 113.70 µM across different cell lines, with RKO cells showing the highest sensitivity.
| Cell Line | IC50 (µM) | % Inhibition |
|---|---|---|
| RKO | 60.70 | 70.23 |
| A-549 | 49.79 | 65.00 |
| MCF-7 | 78.72 | 60.00 |
| HeLa | 68.50 | 55.00 |
- Mechanistic Insights :
- The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G1 phase.
- Morphological assessments post-treatment revealed characteristic apoptotic changes such as cell shrinkage and nuclear condensation.
Anti-inflammatory Activity
In vitro studies have suggested that the compound may exhibit anti-inflammatory effects through inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models.
Experimental Findings
- Macrophages treated with the compound showed a significant decrease in cytokine production compared to untreated controls.
Comparative Analysis
A comparative study with known antimicrobial agents showed that certain derivatives had comparable efficacy against Staphylococcus aureus and Escherichia coli.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with 3-cyclohexylindeno[3,2-c]pyrazol-4-hydrazone (CAS [946386-88-5], C₁₆H₁₈N₄) , a structurally related analog. Key differences include:
Table 1: Structural and Functional Comparison
Key Findings
Core Ring Systems: The thieno[3,4-c]pyrazole system in the target compound incorporates a sulfur atom, enhancing aromaticity and electron delocalization compared to the indeno[3,2-c]pyrazole core in the analog. This difference may influence binding affinity in biological targets (e.g., enzymes or receptors) . Indeno-pyrazole derivatives often exhibit planar rigidity, while thieno-pyrazole systems may adopt puckered conformations due to steric interactions with sulfur .
Substituent Effects: The 4-methoxyphenyl group in the target compound improves solubility in polar solvents (e.g., DMSO) via methoxy’s electron-donating effects, whereas the unsubstituted indeno-pyrazole analog likely has lower solubility. Cyclopentyl (target) vs. Cyclohexyl’s chair conformation may stabilize hydrophobic interactions but increase molecular bulk .
Functional Group Impact :
- The propanamide group in the target compound enables hydrogen bonding with biological targets (amide N-H and C=O), unlike the hydrazone group in the analog, which may act as a chelating agent or form Schiff bases.
Safety and Toxicity: Both compounds lack comprehensive toxicological data, necessitating precaution in handling. Limited studies suggest similar analogs exhibit moderate acute toxicity in rodent models, but structure-activity relationships remain unclear .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
